molecular formula C20H30O3 B8260377 ent-3-Oxokauran-17-oic acid

ent-3-Oxokauran-17-oic acid

Cat. No.: B8260377
M. Wt: 318.4 g/mol
InChI Key: DFXNQVOKZMHGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-3-Oxokauran-17-oic acid is an organic compound classified as a diterpenoid. It is naturally occurring and can be found in various plants and fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions: ent-3-Oxokauran-17-oic acid can be synthesized through organic synthesis methods, such as ketonization reactions. The synthetic route typically involves the oxidation of kaurenoic acid derivatives under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as plants belonging to the Croton genus. The extraction process includes solvent extraction followed by purification using techniques like chromatography to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products:

  • Oxidized derivatives
  • Alcohol derivatives
  • Substituted kauranoic acids

Scientific Research Applications

ent-3-Oxokauran-17-oic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ent-3-Oxokauran-17-oic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

ent-3-Oxokauran-17-oic acid can be compared with other similar diterpenoid compounds:

    Pseudolaric acid D: Similar structure but different functional groups, leading to distinct biological activities.

    Verbenacine: Shares a similar backbone but has different substituents.

    Isosteviol: Another diterpenoid with a similar molecular framework but different functional groups.

These compounds share structural similarities but differ in their physicochemical properties and biological activities, making each unique in its applications and effects .

Properties

IUPAC Name

5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-18(2)14-6-9-20-10-12(13(11-20)17(22)23)4-5-15(20)19(14,3)8-7-16(18)21/h12-15H,4-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXNQVOKZMHGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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